![molecular formula C12H14ClFN2O3 B4780353 ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4780353.png)
ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate
Übersicht
Beschreibung
Ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate, also known as efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is used in the treatment of human immunodeficiency virus (HIV) infection. Efavirenz was first approved by the United States Food and Drug Administration (FDA) in 1998 for the treatment of HIV-1 infection in combination with other antiretroviral drugs. Since then, it has become a widely used drug for the treatment of HIV-1 infection due to its high potency, long half-life, and low toxicity.
Wirkmechanismus
Efavirenz works by inhibiting the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the replication of the virus. By inhibiting reverse transcriptase, ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate prevents the virus from replicating and spreading throughout the body. Efavirenz has a unique binding site on the reverse transcriptase enzyme, which makes it highly effective against HIV-1.
Biochemical and Physiological Effects
Efavirenz has been shown to have several biochemical and physiological effects in patients with HIV-1 infection. It has been shown to significantly reduce viral load and increase CD4+ T cell counts, which are important markers of HIV-1 disease progression. In addition, ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate has been shown to improve the overall health and quality of life of patients with HIV-1 infection.
Vorteile Und Einschränkungen Für Laborexperimente
Efavirenz has several advantages for use in lab experiments. It is highly effective against HIV-1 and has a long half-life, which makes it ideal for use in long-term studies. However, ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate also has some limitations for use in lab experiments. It can be difficult to obtain and is relatively expensive, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate. One area of research is the development of new formulations of ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate that are more palatable and easier to administer. Another area of research is the development of new NNRTIs that are more effective and have fewer side effects than ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate. Finally, there is a need for more research on the long-term effects of ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate on patients with HIV-1 infection, particularly in terms of its effects on neurocognitive function.
Wissenschaftliche Forschungsanwendungen
Efavirenz has been extensively studied in scientific research for its effectiveness in the treatment of HIV-1 infection. It has been shown to be highly effective in reducing viral load and increasing CD4+ T cell counts in patients with HIV-1 infection. In addition, ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate has been studied for its potential use in the prevention of HIV-1 transmission. Studies have shown that ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate-based regimens can significantly reduce the risk of HIV-1 transmission in high-risk populations.
Eigenschaften
IUPAC Name |
ethyl 3-[(3-chloro-4-fluorophenyl)carbamoylamino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3/c1-2-19-11(17)5-6-15-12(18)16-8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQWFNGKELALDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC(=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-beta-alaninate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.